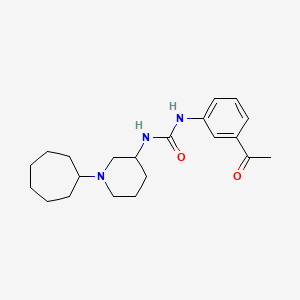
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide
Descripción general
Descripción
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide, also known as MPP, is a chemical compound that belongs to the class of proline derivatives. MPP is a potent and selective inhibitor of the protease enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is involved in the regulation of glucose metabolism, and its inhibition has been shown to be an effective treatment for type 2 diabetes.
Mecanismo De Acción
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide works by inhibiting the activity of DPP-4, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has been shown to improve lipid metabolism and reduce inflammation. N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has also been shown to have a protective effect on pancreatic beta cells, which are responsible for insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and other physiological processes. However, like all chemical compounds, N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has limitations in terms of its stability, solubility, and toxicity, which must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the investigation of N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide's effects on other physiological systems, such as the immune system and the gut microbiome. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide as a treatment for type 2 diabetes and other metabolic disorders.
Aplicaciones Científicas De Investigación
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has been extensively studied for its potential as a therapeutic agent for type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has also been investigated for its potential as a treatment for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(3-methoxypropanoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-15-13-21(25)24-14-5-8-20(24)22(26)23-19-7-4-3-6-18(19)16-9-11-17(28-2)12-10-16/h3-4,6-7,9-12,20H,5,8,13-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSIZJCGNMXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-methoxy-2-biphenylyl)-1-(3-methoxypropanoyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide](/img/structure/B3815038.png)

![3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B3815046.png)
![2-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815064.png)
![1-(3-chlorophenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B3815071.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3815079.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3815088.png)
![N-ethyl-1-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3815104.png)
![N-[1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3815114.png)
![1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3815119.png)
![8-methoxy-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one](/img/structure/B3815121.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B3815125.png)